1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione
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Overview
Description
1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione is a compound belonging to the piperazine family, characterized by its unique structure featuring two 2,4,6-trimethylphenyl groups attached to a piperazine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic skeletons . The reaction conditions typically involve mild temperatures and the use of basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Parallel solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Used in desulfurization and decarburization processes.
1-(2,4,6-Trimethylbenzyl)piperazine: Known for its applications in organic synthesis.
Uniqueness
1,4-Bis(2,4,6-trimethylphenyl)piperazine-2,5-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1,4-bis(2,4,6-trimethylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C22H26N2O2/c1-13-7-15(3)21(16(4)8-13)23-11-20(26)24(12-19(23)25)22-17(5)9-14(2)10-18(22)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
BSIHNNWPVWIXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(=O)N(CC2=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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